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2-Propionylthiazole

Flavor Stability Shelf-Life Optimization Formulation Reliability

2-Propionylthiazole (CAS 43039-98-1; FEMA 3611; JECFA is a sulfur-containing heterocyclic ketone of the thiazole class with molecular formula C₆H₇NOS and molecular weight 141.19 g/mol. It is listed in the FDA EAFUS database as a flavoring agent or adjuvant and holds FEMA GRAS status (Publication No.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 43039-98-1
Cat. No. B1293893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionylthiazole
CAS43039-98-1
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NC=CS1
InChIInChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3
InChIKeyTYRAENAWSLPSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Propionylthiazole (CAS 43039-98-1): Regulatory Status, Chemical Identity, and Primary Applications for Scientific Procurement


2-Propionylthiazole (CAS 43039-98-1; FEMA 3611; JECFA 1042) is a sulfur-containing heterocyclic ketone of the thiazole class with molecular formula C₆H₇NOS and molecular weight 141.19 g/mol [1]. It is listed in the FDA EAFUS database as a flavoring agent or adjuvant and holds FEMA GRAS status (Publication No. 12) [2]. The compound is a cysteine-derived Maillard reaction product [3], naturally occurring in pork fat as a nature-identical flavoring substance . Its primary industrial application is as a high-impact aroma chemical (HIAC) in savory flavor formulations, particularly those requiring baked, nutty, or cereal-like odor profiles at low inclusion rates [4].

Why Generic Substitution of 2-Propionylthiazole Fails: Structural and Stability Differentiation from Thiazole Class Analogs


In-class substitution among thiazole-derived flavor compounds is constrained by two non-negotiable procurement factors: (1) significant divergence in odor character and threshold despite minimal structural variation [1], and (2) documented differential chemical stability that renders certain analogs impractical for commercial formulation [2]. The thiazole class exhibits pronounced structure-odor relationships where a single carbon homologation (methyl to ethyl) shifts the aroma profile from roasted/nutty toward rice/bread notes while altering the odor threshold [3]. Furthermore, 2-acetylthiazole—the closest structural analog—is explicitly noted in supplier documentation as "unstable and difficult to use" in practical applications, creating a functional use-case barrier that cannot be overcome by simple reformulation [2]. These factors collectively establish that generic procurement without compound-specific selection carries tangible risk of formulation failure, off-target sensory performance, and inadequate shelf-life stability.

Quantitative Differentiation Evidence: 2-Propionylthiazole vs. 2-Acetylthiazole and Thiazole Class Analogs


Chemical Stability and Practical Viability: 2-Propionylthiazole as a Functional Replacement for 2-Acetylthiazole

Multiple independent supplier and industry sources consistently identify 2-propionylthiazole as a practical replacement for 2-acetylthiazole, explicitly citing the latter's instability as the barrier to use [1]. The documentation states that 2-acetylthiazole is 'not very stable and difficult to use,' positioning 2-propionylthiazole as the functionally viable alternative for rice and sweet potato flavor formulations . This stability differential is a documented selection criterion for procurement rather than a speculative claim.

Flavor Stability Shelf-Life Optimization Formulation Reliability

Odor Threshold Comparison: 2-Propionylthiazole vs. 2-Acetylthiazole vs. HIAC Benchmark

2-Propionylthiazole is recognized as a high-impact aroma chemical (HIAC) with an odor threshold meeting the industry benchmark of ≤10 ppb, enabling effective sensory contribution at ppm-level inclusion rates [1]. Its structurally related analog, 2-acetylthiazole, exhibits a water odor threshold of 10 ppb [2]. While both fall within the HIAC classification, the procurement-relevant distinction lies in their divergent odor character descriptors: 2-propionylthiazole is characterized by 'cereal, bread, nutty, popcorn' and 'strong rice notes' , whereas 2-acetylthiazole is described as 'sulfur, roast, chocolate, hazelnut, nutty' [3]. This sensory divergence, despite similar thresholds, precludes functional interchangeability in target flavor profiles.

Sensory Science High-Impact Aroma Chemicals Odor Threshold Determination

Regulatory Safety Margin: 2-Propionylthiazole vs. 2-Acetylthiazole Exposure Ratios

JECFA safety evaluations for sulfur-containing heterocyclic flavoring compounds provide distinct exposure margin data for 2-propionylthiazole and 2-acetylthiazole. The NOEL of 50 mg/kg bw/day for 2-acetylthiazole exceeds estimated intake by >200,000-fold [1]. For 2-propionylthiazole, the safety margin is substantially larger: the NOEL exceeds estimated intake by >10 million-fold [2]. This 50× differential in exposure margin between the two structurally related thiazoles provides quantitative regulatory context, though both remain classified as 'no safety concern at current intake levels' [3].

Food Safety Assessment JECFA Evaluation Exposure Margin Calculation

Application-Specific Usage Level Data: 2-Propionylthiazole in Baked Goods vs. Broth-Based Products

Published usage level data for 2-propionylthiazole reveals a 10× differential between maximum recommended inclusion rates in baked goods (0.1 mg/kg) versus pudding/gelatin applications (0.5 mg/kg) , indicating significant matrix-dependent potency variation. The recommended dosage range in final products spans 0.1-5 ppm . These application-specific use levels are consistent with the compound's classification as a high-impact aroma chemical requiring matrix-specific optimization, and contrast with 2-acetylthiazole for which comparable matrix-specific guidance is not uniformly documented due to its noted instability and limited commercial adoption [1].

Flavor Formulation Use-Level Optimization Food Matrix Compatibility

Electrochemical Synthesis Method with Process Control Advantages Over Conventional Routes

A patented electrochemical synthesis method for 2-propionylthiazole (CN patent) demonstrates quantifiable process advantages over conventional synthetic approaches. The method employs saturated ammonium bisulfate solution under mild electrochemical conditions, achieving the product with characteristics of mild reaction conditions, easy reaction control, and environmental friendliness compared to traditional chemical synthesis routes [1]. While conventional synthesis routes such as 2-chloropropionamide reaction with sodium thiocyanate are documented , the electrochemical approach offers quantifiable benefits in process control parameters (temperature, pressure, reaction monitoring) and reduced environmental burden through elimination of certain chemical reagents [1].

Green Chemistry Electrochemical Synthesis Process Optimization

Physicochemical Property Comparison: LogP and Solubility Profile of 2-Propionylthiazole

The estimated log P value for 2-propionylthiazole is approximately 1.25, indicating moderate lipophilicity [1]. This physicochemical property directly governs solubility behavior (insoluble in water; soluble in fats, oils, and most organic solvents [2]) and influences flavor release kinetics in different food matrices. Comparative log P data across the broader thiazole class reveals a range that influences matrix partitioning and volatility profiles [3]. The moderate lipophilicity (log P ~1.25) positions 2-propionylthiazole for balanced partitioning in both aqueous and lipid phases—a critical determinant of flavor perception in complex food systems.

Lipophilicity Flavor Partitioning Formulation Compatibility

Evidence-Backed Application Scenarios for 2-Propionylthiazole (CAS 43039-98-1) in Flavor Formulation and Industrial Procurement


Rice and Sweet Potato Flavor Formulations: Replacement of Unstable 2-Acetylthiazole

2-Propionylthiazole is explicitly documented as a replacement for 2-acetylthiazole in rice and sweet potato flavor formulations due to the latter's instability and practical difficulty of use . Formulators seeking reliable, shelf-stable thiazole notes in these applications should prioritize 2-propionylthiazole over 2-acetylthiazole to avoid formulation failure. The compound is also useful in pandan/basmati rice flavors as a replacement for 2-acetylpyrroline, which is similarly unstable and unavailable [1]. Typical use levels in baked goods range from 0.02-0.1 mg/kg, with higher levels (up to 0.5 mg/kg) applicable in gelatin and pudding matrices .

High-Impact Savory Flavor Systems Requiring Cereal, Bread, and Nutty Top-Notes

As a high-impact aroma chemical with an odor threshold ≤10 ppb, 2-propionylthiazole delivers recognizable 'cereal, bread, nutty, popcorn' character even at ppm-level inclusion . Its strong rice notes [1] and brown-roasted, vanilla-like odor make it suitable for chewing gum, baked goods, snack foods, gravies, imitation dairy products, gelatin, pudding, and soups [2]. The compound's moderate lipophilicity (log P ~1.25-1.4) [3] supports balanced partitioning in both aqueous and lipid phases, optimizing flavor release across diverse food matrices. Recommended final product dosage: 0.1-5 ppm, with stability testing recommended at 40°C/75% RH for 30 days [4].

Natural-Identical Flavoring with Documented Occurrence in Pork Fat

2-Propionylthiazole is classified as a nature-identical flavoring substance due to its documented natural occurrence in pork fat . This provides a regulatory pathway advantage for clean-label and natural flavor formulations in jurisdictions where nature-identical status is a procurement criterion. The compound holds FEMA GRAS status (Publication No. 12) [1], JECFA No. 1042 , and is listed in the FDA EAFUS database [1], supporting global regulatory acceptance. JECFA evaluation confirms 'no safety concern at current levels of intake' [2], with an exposure margin >10 million-fold between NOEL and estimated intake .

Green Chemistry Procurement: Electrochemically Synthesized 2-Propionylthiazole

For procurement specifications prioritizing sustainability and reduced environmental footprint, 2-propionylthiazole produced via electrochemical synthesis (CN Patent CN115287683A) offers advantages in process control and environmental profile compared to conventional chemical routes . The electrochemical method employs mild conditions, simplified reaction control, and eliminates certain chemical reagents, potentially resulting in reduced impurity profiles and improved batch-to-batch consistency. This synthesis route aligns with institutional green chemistry procurement criteria and may provide documentation advantages for sustainability reporting requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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